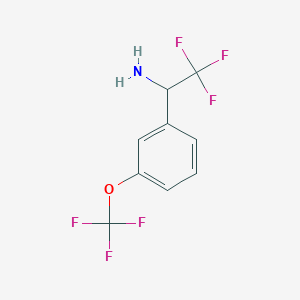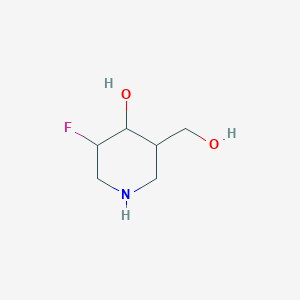
3-Fluoro-5-(hydroxymethyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(hydroxymethyl)piperidin-4-ol is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Méthodes De Préparation
The synthesis of 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and selectivity.
Analyse Des Réactions Chimiques
3-Fluoro-5-(hydroxymethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Applications De Recherche Scientifique
3-Fluoro-5-(hydroxymethyl)piperidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(hydroxymethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as antagonists for the chemokine receptor CCR5, which is involved in the entry of HIV-1 into cells . The compound’s effects are mediated through its binding to the receptor, preventing the virus from attaching and entering the host cells.
Comparaison Avec Des Composés Similaires
3-Fluoro-5-(hydroxymethyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
3-Fluoro-4-hydroxypiperidine: Similar in structure but lacks the hydroxymethyl group.
5-Hydroxymethylpiperidine: Lacks the fluorine substitution.
4-Hydroxypiperidine: Lacks both the fluorine and hydroxymethyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H12FNO2 |
|---|---|
Poids moléculaire |
149.16 g/mol |
Nom IUPAC |
3-fluoro-5-(hydroxymethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H12FNO2/c7-5-2-8-1-4(3-9)6(5)10/h4-6,8-10H,1-3H2 |
Clé InChI |
DQKZUKLPJVJMSG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(CN1)F)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


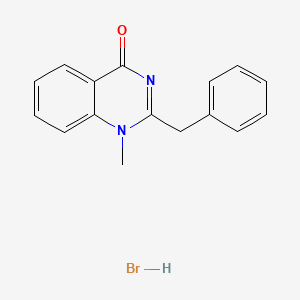
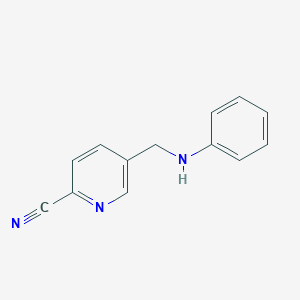
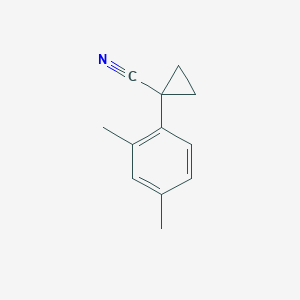
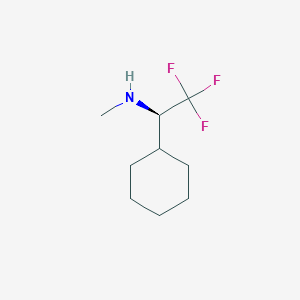
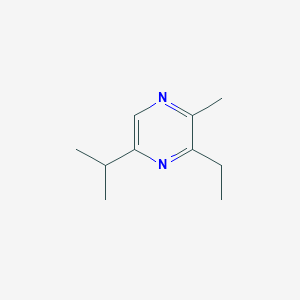
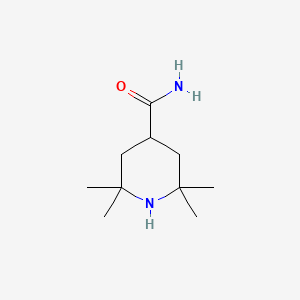
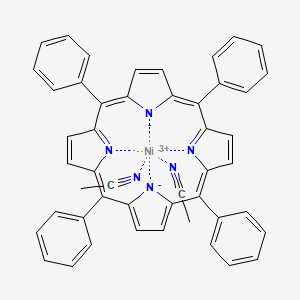
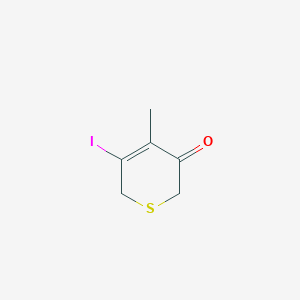
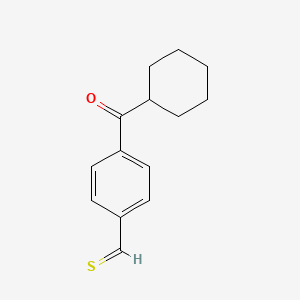
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
![Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)
